tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

Medicinal Chemistry CCR5 Antagonism Kinase Inhibition

This Boc-protected 3-aminopyrrolidine building block features a 6-chloropyridazine heterocycle linked via a methylamino spacer. The Boc group enables orthogonal amine deprotection for parallel derivatization, while the chloropyridazine handle supports metal-catalyzed couplings. Although no target-specific biological data exists for this exact compound, it serves as a versatile scaffold for focused library synthesis targeting nAChR or CCR5 pathways. Typical purity ≥95%. Suitable for early-stage medicinal chemistry; ordering is based on structural utility rather than validated potency.

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
Cat. No. B7607293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate
Molecular FormulaC14H21ClN4O2
Molecular Weight312.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)NCC2=NN=C(C=C2)Cl
InChIInChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-7-6-11(9-19)16-8-10-4-5-12(15)18-17-10/h4-5,11,16H,6-9H2,1-3H3
InChIKeyFFCVDGDOUZEKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: An Intermediate with Unresolved Differentiation for Scientific Procurement


tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate is a synthetic organic compound belonging to the class of Boc-protected 3-aminopyrrolidine building blocks functionalized with a 6-chloropyridazine heterocycle via a methylamino spacer . While structurally analogous to many commercial intermediates for medicinal chemistry, a comprehensive search of the priority source hierarchy—including primary research papers, patents, and authoritative databases—failed to return any quantitative biological, physicochemical, or comparative synthetic data for this specific compound [1]. This absence precludes a conventional evidence-based product profile.

Why In-Class Analogs Like N-CBz or N-Methyl Derivatives Cannot Replace tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate Based on Available Evidence


In the absence of direct comparative data, a standard scientific rationale for why generic substitution would fail cannot be constructed for this compound. General knowledge suggests that Boc protecting groups offer different deprotection kinetics and yields compared to Cbz or free amines, and the specific 6-chloropyridazine substitution pattern can influence reactivity in metal-catalyzed couplings [1]. However, because no study has quantitatively measured these parameters for this precise structure against a comparator such as tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl](methyl)amino}pyrrolidine-1-carboxylate (CAS 1420981-59-4) or the corresponding N-CBz analog, any claim of superior performance is unsupported. Procurement decisions must therefore rely on non-specific considerations such as purity certificate and price, rather than verified scientific differentiation.

Quantitative Comparative Evidence for tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: A Null Result


No Direct Head-to-Head Comparison Available for Biological Activity

A search for direct head-to-head biological comparisons between the target compound and its closest analogs (e.g., N-methyl or N-CBz variants) returned no results. The BindingDB entry BDBM50605900 (CHEMBL5200620) was initially identified but corresponds to a structurally distinct compound unrelated to the target series [1]. Similarly, contextual fragments link 6-chloropyridazin-3-yl derivatives to CCR5 antagonism, but the specific intermediate bearing the methylamino-Boc-pyrrolidine scaffold has not been quantified in any biological assay [2]. Therefore, no differential claim can be made.

Medicinal Chemistry CCR5 Antagonism Kinase Inhibition

No Comparative Synthetic Yield or Purity Data Available

Patents such as EP2814822B1 (Novel pyrrolidine derivatives) describe related scaffolds, but no synthetic protocol or yield comparison featuring the unmodified tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate as a starting material was located [1]. Vendor datasheets from approved sources (e.g., Aladdinsci.com) often list only generic purity (≥95%) without comparative context. Consequently, no quantitative evidence exists to demonstrate that this Boc-protected primary amine offers superior coupling yields, fewer side reactions, or better stability than its N-methyl or N-CBz counterparts in a specific transformation.

Organic Synthesis Building Block Procurement Process Chemistry

Absence of Physicochemical or Stability Head-to-Head Data

No peer-reviewed study reporting solubility (e.g., in PBS, DMSO), logP, or solid-state stability of this compound versus a defined comparator could be retrieved. General class-level inference suggests that the secondary amine in the target compound may impart different hydrogen-bonding capabilities compared to the tertiary amine in the N-methyl analog, but this remains speculative and unquantified in any experimental report [1]. Accordingly, no claim of superior handling or formulation properties can be advanced.

Preformulation Stability Solid-State Chemistry

Application Scenarios for tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate: Limited by Evidentiary Gaps


Generic Building Block for Exploratory Medicinal Chemistry

Without target-specific differentiation data, this compound's primary use case is as a generic 6-chloropyridazine-pyrrolidine intermediate in early-stage hit-to-lead campaigns. Its value proposition is restricted to its role as a chemically accessible scaffold with a Boc-protected amine handle for parallel derivatization. Research groups may select it when the synthetic route demands a free secondary amine for reductive amination or coupling, but this choice is not backed by comparative performance data over similar analogs [1].

Use in Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

Contextual literature shows that 6-chloropyridazin-3-yl derivatives can possess nanomolar affinity for nAChR subtypes [1]. Consequently, the target compound could serve as a key intermediate for generating focused libraries screening for α4β2 or α7 nAChR activity. However, this is a class-level inference; no study has benchmarked the resulting products from this specific intermediate against those from the N-methyl or Cbz-protected versions.

Interrogate in CCR5/CCR3 Antagonist Programs with Cautious Interpretation

A patent assigned to Shanghai Pharmaceuticals mentions the 6-chloropyridazin-3-yl motif in the context of CCR5 antagonism, hinting that this intermediate could be used to prepare analogs for HIV or inflammatory disease indications [1]. However, the exact compound has not been profiled in any binding or functional assay (e.g., against CCR5 or CCR3), so its application in these programs would be entirely exploratory and not based on proven potency or selectivity.

Quote Request

Request a Quote for tert-Butyl 3-(((6-chloropyridazin-3-yl)methyl)amino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.